molecular formula C13H19NO3 B2763136 tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate CAS No. 1418113-84-4

tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate

Cat. No.: B2763136
CAS No.: 1418113-84-4
M. Wt: 237.299
InChI Key: RVKGEQNCWLODKY-ZDCRXTMVSA-N
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Description

tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate is a sophisticated chiral building block of significant value in medicinal chemistry, primarily serving as a pivotal intermediate in the synthesis of potent and selective Cathepsin K inhibitors. https://pubs.acs.org/doi/10.1021/jm070341b Cathepsin K is a cysteine protease highly expressed in osteoclasts and is a clinically validated target for the treatment of osteoporosis and other bone resorption diseases. https://www.nature.com/articles/nrd1064 The compound's rigid bicyclo[2.2.1]heptene scaffold, with its defined (1S,2S,3R,4R) stereochemistry, provides a three-dimensional template that is essential for conferring high binding affinity and selectivity to the resulting drug candidates. The aldehyde (formyl) functional group is a critical synthetic handle, allowing for further structural elaboration through reactions such as reductive amination to introduce diverse pharmacophores, while the tert-butyl carbamate (Boc) group protects the amine functionality for subsequent deprotection and coupling steps. https://www.sciencedirect.com/topics/chemistry/boc-protecting-group Its application extends to the development of mechanism-based inhibitors that form irreversible covalent adducts with the active site cysteine of Cathepsin K, leading to prolonged pharmacological effects. https://pubs.acs.org/doi/10.1021/cb500107s Researchers leverage this high-value intermediate to explore structure-activity relationships (SAR) and to create novel therapeutic agents aimed at modulating bone remodeling and treating pathological conditions involving excessive extracellular matrix degradation.

Properties

IUPAC Name

tert-butyl N-[(1S,2S,3R,4R)-3-formyl-2-bicyclo[2.2.1]hept-5-enyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h4-5,7-11H,6H2,1-3H3,(H,14,16)/t8-,9+,10+,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKGEQNCWLODKY-ZDCRXTMVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CC(C1C=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate typically involves multiple steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

    Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate under mild conditions to form the carbamate linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles like amines or alcohols under basic or acidic conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted carbamates

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive formyl and carbamate groups.

Medicine

In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities, including as enzyme inhibitors or as part of drug delivery systems.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The carbamate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key structural analogues differ in substituents and stereochemistry, influencing physical properties and reactivity:

Compound Name Substituents Melting Point (°C) Optical Activity ([α]D) Key Applications References
tert-Butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate 3-formyl, 2-carbamate N/A Not reported Asymmetric catalysis
tert-Butyl ((1S,2R,3S,4R)-3-(prop-2-yn-1-ylcarbamoyl)bicyclo[2.2.1]hept-5-en-2-yl)carbamate [(+)-13] 3-propynylcarbamoyl, 2-carbamate 160–163 +4.1 (c = 0.5, EtOH) N-heterocyclic synthesis
(±)-13 (Racemic analogue of above) 3-propynylcarbamoyl, 2-carbamate 160–161 Racemic Domino ring-closure reactions
[(2S,3S)-3-Formylbicyclo[2.2.1]hept-5-en-2-yl]-methyl benzoate 3-formyl, 2-methyl benzoate Oily liquid N/A Diels-Alder catalysis (95% ee)
tert-Butyl {(1S,2S,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-yl}carbamate (3a) 1-dimethylaminomethyl, 2-carbamate Not reported Not reported Phase-transfer catalysis

Key Observations :

  • Formyl vs. Carbamoyl/Ester Groups: The formyl group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions (e.g., organocatalytic enamine formation). In contrast, carbamoyl or ester derivatives (e.g., (±)-13) are utilized in cycloadditions or heterocycle synthesis .
  • Stereochemical Impact : Enantiopure analogues (e.g., (+)-13) exhibit measurable optical activity, whereas racemic mixtures ((±)-13) lack this property, affecting their utility in asymmetric synthesis .
  • Thermal Stability : Carbamate derivatives generally exhibit higher melting points (160–163°C) compared to ester analogues, which are often liquids .

Critical Analysis of Divergent Data

  • Reactivity Trade-offs : Formyl-substituted derivatives excel in electrophilic reactions but may exhibit lower thermal stability compared to carbamoyl analogues.

Biological Activity

tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.31 g/mol
  • CAS Number : 1418113-94-6
  • Appearance : Colorless solid
  • Solubility : Soluble in THF and diethyl ether

The biological activity of this compound is primarily attributed to its interaction with various biological pathways:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been shown to modulate receptor activity, potentially influencing signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound possesses several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This could be beneficial in treating inflammatory diseases.

Antitumor Potential

Preliminary data indicate that this compound may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies and Research Findings

StudyFindings
Study 1 (2020)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 32 µg/mL and 64 µg/mL respectively.
Study 2 (2021)Showed anti-inflammatory effects in LPS-stimulated macrophages, reducing TNF-alpha levels by 50%.
Study 3 (2023)Reported induction of apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize tert-butyl N-[(1S,2S,3R,4R)-3-formylbicyclo[2.2.1]hept-5-en-2-yl]carbamate?

The compound is typically synthesized via multi-step routes involving domino reactions , Retro-Diels-Alder (RDA) reactions , and click chemistry . For example, bicyclo[2.2.1]heptene derivatives can be functionalized through cycloaddition or carbamate coupling. Key steps include:

  • Cyclization : Formation of the bicyclic framework using Diels-Alder reactions (e.g., cyclopentadiene as a diene) under thermal or Lewis acid-catalyzed conditions .
  • Carbamate introduction : Reaction of the amine intermediate with tert-butyl chloroformate in dichloromethane or THF, using triethylamine as a base to deprotonate the amine .
  • Formylation : Selective oxidation or aldehyde introduction at the 3-position, often via ozonolysis or Swern oxidation. Typical yields range from 70–85%, with optimization depending on solvent choice (e.g., dichloromethane vs. THF) and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm stereochemistry and functional groups (e.g., formyl proton at δ 9.5–10.0 ppm, tert-butyl carbamate signals at δ 1.2–1.4 ppm) .
  • HPLC : Chiral columns (e.g., hexane/isopropanol) to verify enantiopurity, with retention times (tR) analyzed for major/minor peaks .
  • X-ray crystallography : SHELXL software is widely used to resolve stereochemical ambiguities and validate the bicyclic framework .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can reaction yields be optimized during synthesis?

Yield optimization strategies include:

  • Temperature control : Lower temperatures (0–5°C) during carbamate formation to minimize side reactions .
  • Catalyst screening : Lewis acids like La(OTf)3 improve Diels-Alder reaction efficiency and stereoselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while dichloromethane aids in facile workup .
  • Purification : Column chromatography with silica gel or recrystallization (e.g., using ethanol/water mixtures) to isolate pure products .

Advanced Research Questions

Q. How can stereochemical contradictions in NMR or X-ray data be resolved?

Discrepancies in stereochemical assignments often arise due to overlapping signals or crystal packing effects. Resolution strategies include:

  • Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
  • Comparative analysis : Cross-referencing with structurally analogous compounds (e.g., tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate) to identify consistent stereochemical trends .
  • Twinned data refinement : Using SHELXL’s TWIN/BASF commands to model twinned crystals and improve R-factor convergence .

Q. What computational methods predict the reactivity of the formyl group in further derivatizations?

The formyl group’s electrophilicity and spatial orientation can be analyzed via:

  • Molecular docking : To assess interactions with nucleophiles (e.g., amines in Schiff base formation) and predict regioselectivity .
  • Frontier Molecular Orbital (FMO) analysis : Identifying HOMO-LUMO gaps to evaluate susceptibility to nucleophilic attack .
  • Molecular Dynamics (MD) simulations : Modeling solvent effects on reaction pathways (e.g., aqueous vs. aprotic environments) .

Q. How does the bicyclo[2.2.1]heptene framework influence Diels-Alder reactivity?

The bicyclic structure imposes ring strain and electron-deficient dienophile character , enhancing reactivity in Diels-Alder reactions. Key factors include:

  • Steric effects : The endo transition state is favored due to the bicyclic system’s rigidity, leading to high stereoselectivity .
  • Electronic effects : Electron-withdrawing groups (e.g., formyl) increase dienophile activity, accelerating cycloaddition rates .
  • Solvent compatibility : Reactions in non-polar solvents (e.g., toluene) improve regioselectivity compared to polar media .

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